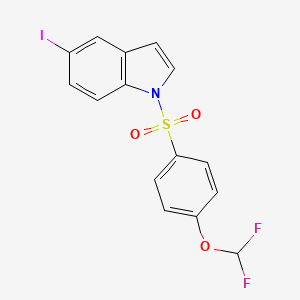

1-(4-difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole

Description

1-(4-Difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole (CAS: 1063992-91-5) is a sulfonylated indole derivative with a molecular formula of C₁₅H₁₀F₂INO₃S and a molecular weight of 449.22 g/mol . The compound features a 1H-indole core substituted with an iodine atom at the 5-position and a 4-difluoromethoxybenzenesulfonyl group at the 1-position. This structural framework is common in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to the sulfonyl group’s ability to enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]sulfonyl-5-iodoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2INO3S/c16-15(17)22-12-2-4-13(5-3-12)23(20,21)19-8-7-10-9-11(18)1-6-14(10)19/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNQNPQHGWVFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)S(=O)(=O)N2C=CC3=C2C=CC(=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Iodo Group: The iodination of the indole core can be achieved using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide.

Attachment of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating reagent.

Sulfonylation: The final step involves the sulfonylation of the aromatic ring with a sulfonyl chloride derivative under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-Difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole core and the difluoromethoxy group.

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole has several scientific research applications:

Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies to investigate its biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Organic Synthesis: It is employed as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The indole core is known for its ability to interact with various biological macromolecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole with structurally related indole derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Key Observations:

In contrast, the methyl group in 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole provides steric hindrance without significant electronic effects. Halogen Substituents: The iodine atom in the target compound offers a reactive site for Suzuki or Ullmann couplings, whereas fluorine or chlorine in analogs (e.g., 7c ) are less versatile in cross-coupling but improve metabolic stability.

Synthetic Methodologies

- Sulfonylation of indoles typically employs NaH as a base and aryl sulfonyl chlorides . For example, 7c was synthesized in 96% yield via this route .

- The absence of explicit synthesis details for the target compound suggests challenges in introducing both iodine and the bulky difluoromethoxybenzenesulfonyl group. Optimization of reaction conditions (e.g., temperature, solvent) may be required to avoid side reactions.

Physicochemical Properties

- Solubility: The iodine atom’s hydrophobicity and the sulfonyl group’s polarity create a balance, likely rendering the target compound moderately soluble in organic solvents (e.g., DCM, THF). This contrasts with the more polar 5-nitro-1-tosylindole , which may exhibit lower solubility due to its nitro group.

- Thermal Stability: Melting points for sulfonylated indoles range from 111–112°C (7c ) to higher values for nitro-substituted derivatives. The target compound’s stability under heating remains uncharacterized but is expected to align with analogs.

The iodine substituent may confer unique pharmacokinetic properties, such as prolonged half-life or enhanced membrane permeability.

Biological Activity

1-(4-Difluoromethoxybenzenesulfonyl)-5-iodo-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various pharmacological applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C13H9F2I NO3S. It features a sulfonyl group attached to an indole ring, which is known for its diverse biological activities. The presence of iodine and difluoromethoxy substituents enhances its chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Indoles are known to influence the activity of neurotransmitter systems and may modulate the activity of enzymes involved in cancer progression.

Biological Activity Overview

Recent studies have reported several biological activities associated with this compound:

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Effects : The compound has shown potential neuroprotective properties, possibly through the modulation of neuroinflammatory pathways.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in tumor metabolism, enhancing its potential as an anticancer agent.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Modulates neuroinflammatory pathways | |

| Enzyme Inhibition | Inhibits tumor metabolism enzymes |

Case Studies

A recent study explored the anticancer properties of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis. The study utilized flow cytometry to quantify apoptotic cells, revealing that the compound induced late-stage apoptosis in a dose-dependent manner.

Another investigation focused on the neuroprotective effects of this compound in a model of neurodegeneration. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved neuronal survival rates compared to untreated controls.

Research Findings

Research findings indicate that the unique structural features of this compound contribute significantly to its biological activity. The difluoromethoxy group enhances lipophilicity, facilitating better membrane permeability and bioavailability. Additionally, the sulfonyl moiety is crucial for binding interactions with target proteins, potentially leading to inhibition or modulation of their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.